Molecular Weight and Formula Distinction vs. the 3‑Regioisomer
The target compound possesses an additional nitrogen atom compared to methyl 3-[(cyclobutylmethyl)amino]benzoate, resulting in a molecular formula of C13H18N2O2 versus C13H17NO2 and a molecular weight increase of 15.01 g/mol [1]. This extra nitrogen resides in the 4‑NH2 group, which provides a chemically addressable amine for further conjugation or salt formation that is entirely absent in the 3‑isomer.
| Evidence Dimension | Molecular weight (g/mol) and molecular formula |
|---|---|
| Target Compound Data | 234.29 g/mol; C13H18N2O2 |
| Comparator Or Baseline | Methyl 3-[(cyclobutylmethyl)amino]benzoate: 219.28 g/mol; C13H17NO2 |
| Quantified Difference | 15.01 g/mol higher; one additional nitrogen atom |
| Conditions | Standard elemental composition data |
Why This Matters
The presence of a second amino group directly affects reactivity, stoichiometry in multi-step syntheses, and the ability to create doubly derivatized constructs that the 3‑isomer cannot support.
- [1] Mol-Instincts. Methyl 3-[(cyclobutylmethyl)amino]benzoate – Molecular Weight. Available at: https://www.molinstincts.com/molar-mass/methyl-3-cyclobutylmethyl-amino-benzoate-mowt-CT1013315572.html View Source
